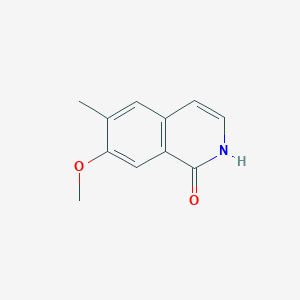

7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-6-methyl-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-5-8-3-4-12-11(13)9(8)6-10(7)14-2/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVMHEWMDTXUNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OC)C(=O)NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101279295 | |

| Record name | 7-Methoxy-6-methyl-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74919-42-9 | |

| Record name | 7-Methoxy-6-methyl-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74919-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-6-methyl-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dihydroisoquinolinone Frameworks

Classical Approaches to Dihydroisoquinolinone Synthesis

Bischler–Napieralski Cyclization and its Adaptations

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolinones. The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, typically a phosphorus-based reagent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.org

The mechanism proceeds via an electrophilic aromatic substitution. The amide oxygen is activated by the Lewis acidic reagent, facilitating the cyclization of the electron-rich aromatic ring onto the newly formed electrophilic nitrilium ion. The reaction is generally favored by electron-donating substituents on the aromatic ring, which enhance its nucleophilicity and facilitate the cyclization step.

Adaptation for 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one:

To synthesize the target molecule, a suitably substituted N-acyl-β-phenylethylamine would be required as the starting material. The reaction would proceed as outlined in the table below.

| Step | Description | Starting Material | Intermediate | Product |

| 1 | Acylation | 2-(3-methoxy-4-methylphenyl)ethanamine | N-(2-(3-methoxy-4-methylphenyl)ethyl)formamide | |

| 2 | Cyclization | Nitrilium ion | 7-methoxy-6-methyl-3,4-dihydroisoquinoline | |

| 3 | Oxidation | This compound |

Pictet–Spengler Reaction in Dihydroisoquinoline Synthesis

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines, which can then be oxidized to dihydroisoquinolinones. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.org The driving force is the formation of an electrophilic iminium ion that undergoes an intramolecular electrophilic attack by the aromatic ring. wikipedia.org

The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. Electron-rich aromatic systems, such as those found in tryptamine (B22526) or dopamine (B1211576) derivatives, undergo the reaction under mild conditions. ebrary.net For less activated systems, stronger acids and higher temperatures may be required. wikipedia.org

Conceptual Application:

While typically employed for tetrahydroisoquinolines, a modified approach could be envisioned for the dihydroisoquinolinone core. This would involve the use of a β-arylethylamine with a latent carbonyl group or subsequent selective oxidation of the resulting tetrahydroisoquinoline at the C-1 position.

Pomeranz–Fritsch and Bobbitt Reactions for Ring Construction

The Pomeranz–Fritsch reaction, and its modification by Bobbitt, provides a versatile route to the isoquinoline (B145761) core. thermofisher.comwikipedia.org The classical Pomeranz–Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.org The reaction typically requires strong acidic conditions and elevated temperatures. researchgate.net

A significant modification, known as the Pomeranz–Fritsch–Bobbitt reaction, involves the hydrogenation of the intermediate imine to an aminoacetal prior to cyclization. mdpi.com This allows for the synthesis of 1,2,3,4-tetrahydroisoquinolines under milder conditions. wikipedia.orgnih.gov Subsequent oxidation can then yield the desired dihydroisoquinolinone. Recent modifications have focused on developing milder cyclization conditions to tolerate a wider range of functional groups. researchgate.netacs.org

| Reaction | Key Features | Starting Materials | Product Type |

| Pomeranz–Fritsch | Acid-catalyzed cyclization | Benzaldehyde and 2,2-dialkoxyethylamine | Isoquinoline |

| Bobbitt Modification | In-situ hydrogenation of imine | Benzylamine and glyoxal (B1671930) hemiacetal | Tetrahydroisoquinoline |

Schmidt Reaction Applications

The Schmidt reaction is an organic reaction in which an azide (B81097) reacts with a carbonyl compound, aldehyde, ketone, or carboxylic acid under acidic conditions to yield an amine or amide. wikipedia.org When applied to cyclic ketones, the Schmidt reaction can induce a ring expansion, leading to the formation of a lactam. This provides a potential, though less common, route to the dihydroisoquinolinone skeleton.

The intramolecular Schmidt reaction has proven to be a powerful tool for the synthesis of complex nitrogen-containing heterocycles. chimia.ch The reaction of an appropriately substituted hydrazoic acid with a suitable carbonyl precursor could be envisioned to construct the target lactam ring of the dihydroisoquinolinone. The mechanism involves the migration of one of the groups attached to the carbonyl carbon to the nitrogen atom of the azide, with the expulsion of nitrogen gas. wikipedia.orglibretexts.org

Modern and Advanced Synthetic Strategies

Transition Metal-Catalyzed Cyclization Reactions

Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze the formation of heterocyclic compounds, including dihydroisoquinolinones. researchgate.net These methods often offer high efficiency, regioselectivity, and functional group tolerance under milder reaction conditions compared to classical methods. frontiersin.org

Palladium, rhodium, and cobalt complexes have been successfully employed in C-H activation and annulation strategies to construct the dihydroisoquinolinone core. rsc.orgorganic-chemistry.org For instance, the rhodium(III)-catalyzed [4+2] cycloaddition of N-acylamides with alkynes or alkenes provides a direct route to 3,4-dihydroisoquinolinones. organic-chemistry.org These reactions proceed through a C-H activation mechanism, where the metal catalyst inserts into a C-H bond of the aromatic ring, followed by coordination to the coupling partner and subsequent reductive elimination to form the heterocyclic product.

Illustrative Palladium-Catalyzed Annulation:

Aryl carboxamides can undergo a palladium-catalyzed [4+2] annulation with 1,3-dienes to afford 3,4-dihydroisoquinolinones in the presence of an oxidant, such as air. organic-chemistry.org This approach demonstrates good functional group tolerance and provides a direct method for constructing the core structure.

Palladium-Catalyzed Cascade Cyclization–Coupling of Allenamides

A notable palladium-catalyzed method involves the cascade cyclization–coupling of allenamides. This approach provides a versatile route to highly substituted 1,2-dihydroisoquinolines. The reaction proceeds through an intramolecular cyclization of an allenamide containing a bromoaryl moiety, followed by a coupling reaction with an arylboronic acid.

The key intermediate in this transformation is a π-allylpalladium species, which is generated via an oxidative addition and allene (B1206475) insertion sequence. This intermediate then undergoes transmetallation with the arylboronic acid to afford the final coupled product. The allenamide substrates are readily prepared from propargylamines, making this a concise methodology for accessing a variety of dihydroisoquinoline derivatives.

Research Findings:

Studies have optimized the reaction conditions for this cascade process. A combination of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand, like tri(o-tolyl)phosphine (P(o-tolyl)₃), and a base is typically employed. The choice of ligand and the stoichiometry of the catalyst and base are crucial for achieving high yields.

| Entry | Palladium Catalyst (mol%) | Phosphine Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | NaOH (5) | Dioxane/H₂O | 80 | 78 |

| 2 | Pd(OAc)₂ (10) | P(o-tolyl)₃ (20) | NaOH (5) | Dioxane/H₂O | 80 | 88 |

| 3 | Pd(OAc)₂ (10) | PPh₃ (20) | NaOH (5) | Dioxane/H₂O | 80 | 70 |

| 4 | Pd(OAc)₂ (10) | PCy₃ (20) | NaOH (5) | Dioxane/H₂O | 80 | 19 |

This table presents a summary of reaction condition optimization for the palladium-catalyzed cascade cyclization–coupling of an N-acetyl diphenyl-substituted trisubstituted allenamide with phenylboronic acid.

Enantioselective Heck Carbonylation Reactions

For the synthesis of chiral dihydroisoquinolinones, enantioselective Heck carbonylation reactions represent a powerful strategy. A palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction has been developed for the synthesis of quaternary 3,4-dihydroisoquinolinones. organicreactions.org This method utilizes formate (B1220265) esters as a source of carbon monoxide and provides access to enantiopure nitrogen-containing heterocycles with an all-carbon quaternary stereocenter. organicreactions.org

The reaction transforms N-allyl benzamides into the corresponding isoquinolinones in good yields and with high enantioselectivities. organicreactions.org The choice of the chiral ligand is critical for the stereochemical outcome of the reaction, with ligands such as (R)-SEGPHOS proving effective. organicreactions.org This domino intramolecular Heck-nucleophilic capture sequence is a rare example of an asymmetric six-membered cyclization. organicreactions.org The resulting isoquinolinone core is a common motif in bioactive compounds. organicreactions.org

Directed Ortho-Lithiation Approaches

Directed ortho-lithiation (DoM) is a potent method for the regioselective functionalization of aromatic rings. nih.gov This strategy relies on the presence of a directing metalating group (DMG) on the aromatic substrate, which coordinates to an organolithium reagent, typically an alkyllithium like n-butyllithium. nih.gov This coordination directs the deprotonation to the ortho-position, generating a lithiated intermediate that can then react with various electrophiles. nih.gov

In the context of dihydroisoquinolinone synthesis, a suitably substituted aromatic precursor bearing a DMG can be ortho-lithiathed and subsequently reacted with an appropriate electrophile to introduce a side chain. This functionalized intermediate can then be elaborated through further cyclization steps to form the dihydroisoquinolinone ring. Common DMGs include tertiary amine, amide, and methoxy (B1213986) groups. nih.gov The reaction is typically carried out at low temperatures in an anhydrous ethereal solvent. wikipedia.org

Multicomponent Reactions for Dihydroisoquinolinone Derivatization

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient approach to complex molecules. Several MCRs have been adapted for the synthesis of dihydroisoquinolinone derivatives.

One such example is a synthetic route initiated by the Groebke–Blackburn–Bienaymé (GBB) reaction. This is followed by N-acylation, an intramolecular Diels–Alder (IMDA) reaction, and dehydrative re-aromatization to yield imidazopyridine-fused isoquinolinones. google.com Another approach involves the Castagnoli–Cushman reaction for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives. organic-chemistry.org These MCR-based strategies allow for the rapid construction of diverse libraries of dihydroisoquinolinone-containing scaffolds from simple starting materials. google.com

Synthesis from N-Acylated Arylethylamines

A classical and widely used method for the synthesis of 3,4-dihydroisoquinolines, which are precursors to 1,2-dihydroisoquinolin-1-ones, is the Bischler-Napieralski reaction. nih.gov This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides, which are readily prepared by the acylation of β-arylethylamines. nih.govacs.org

The reaction is typically promoted by a dehydrating agent in acidic conditions, with phosphoryl chloride (POCl₃) being a common reagent. nih.gov Other reagents such as polyphosphoric acid (PPA) can also be used. acs.org The reaction proceeds through the formation of a nitrilium ion intermediate, which then undergoes intramolecular cyclization onto the electron-rich aromatic ring, followed by aromatization to give the 3,4-dihydroisoquinoline (B110456). nih.gov Subsequent oxidation or hydrolysis can then lead to the corresponding 1,2-dihydroisoquinolin-1-one. This method is particularly effective for β-arylethylamides derived from electron-rich aromatic systems.

Utilisation of Morpholinone Derivatives as Intermediates

Morpholinone derivatives can serve as valuable intermediates in the synthesis of the tetrahydroisoquinoline core, which is closely related to the dihydroisoquinolinone structure. A diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been described that utilizes a morpholinone derivative.

This approach combines the Petasis reaction and a Pomeranz–Fritsch–Bobbitt cyclization. A diastereomeric morpholinone derivative, specifically an N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one, is formed in the Petasis reaction. This intermediate is then transformed into the target tetrahydroisoquinoline-1-carboxylic acid via the Pomeranz–Fritsch–Bobbitt cyclization. This strategy highlights the utility of heterocyclic intermediates like morpholinones in constructing the isoquinoline framework.

Stereoselective and Asymmetric Synthesis of Chiral Dihydroisoquinolinones

The development of stereoselective and asymmetric methods for the synthesis of chiral dihydroisoquinolinones is of significant interest due to the prevalence of such structures in biologically active molecules. As mentioned previously, enantioselective Heck carbonylation reactions provide a powerful tool for accessing these chiral scaffolds. organicreactions.org

Another approach involves the organocatalytic asymmetric one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. This method starts from 2-(nitromethyl)benzaldehydes and various N-protected aldimines. Using a quinine-based squaramide organocatalyst, the desired products are formed as virtually single diastereomers through an aza-Henry-hemiaminalization-oxidation sequence. This reaction can achieve moderate to very good enantioselectivities.

Furthermore, the asymmetric dearomative three-component reaction of isoquinolines, providing chiral 1,2-dihydroisoquinoline (B1215523) derivatives, represents another strategy. This tandem reaction allows for the rapid construction of versatile chiral polycyclic N-heterocycles with good to excellent enantioselectivities under mild conditions.

Chemical Transformations and Derivatization of the Dihydroisoquinolinone Core

Functionalization of the Dihydroisoquinolinone Ring System

Direct modification of the dihydroisoquinolinone core allows for the introduction of various functional groups at specific positions, profoundly altering the molecule's properties.

The functionalization of the dihydroisoquinolinone ring is often achieved through modern synthetic methods, particularly transition metal-catalyzed C-H activation, which offers a direct route to installing new substituents without the need for pre-functionalized starting materials. nih.govyoutube.com

C-4 Position : The C-4 position is a common site for derivatization. Palladium-catalyzed reactions, for instance, can facilitate C-H allylation and annulation, introducing vinyl substituents. organic-chemistry.org Cobalt-catalyzed C-H functionalization has also been employed for the enantioselective synthesis of dihydroisoquinolones, demonstrating high regioselectivity. organic-chemistry.orgrsc.org One study identified a complex derivative, 3-amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one, highlighting that the C-4 position can be substituted with complex aromatic systems. nih.govjci.org Photochemical methods have also been used to introduce fluorinated moieties at the C-4 position of related diazoisoquinoline-1,3-diones. acs.org

C-1 and C-3 Positions : While direct C-H activation at C-1 is precluded by the carbonyl group, this position can be activated for substitution. A practical route to C1- and C4-substituted isoquinolines involves the activation of the parent isoquinolin-1(2H)-ones. organic-chemistry.org The synthesis of 3,4-dihydroisoquinolones can be achieved through Rh(III)-catalyzed [4+2] cycloaddition, which can incorporate substituents at the C-3 position depending on the chosen coupling partners. organic-chemistry.org

N-2 Position : The nitrogen atom is typically functionalized prior to the cyclization reaction that forms the dihydroisoquinolinone ring. Syntheses often start from N-substituted precursors like N-chlorobenzamides or N-sulfonyl amides. organic-chemistry.org However, post-synthesis modification is also possible. For example, N-alkylation can be achieved using alkyl halides in the presence of a suitable base.

| Position | Method | Catalyst/Reagent | Type of Substituent Added |

| C-4 | C-H Allylation/Annulation | Palladium Catalyst | Vinyl |

| C-4 | Asymmetric C-H Functionalization | Cobalt(III) Complexes | Various Alkenes |

| C-1/C-4 | Activation of Isoquinolin-1(2H)-one | Various | Aryl, Alkyl |

| C-3 | [4+2] Cycloaddition | Rhodium(III) Catalyst | Methyl |

| N-2 | Pre-cyclization | N/A | Chloro, Sulfonyl, Alkyl, Aryl |

Once the dihydroisoquinolinone core is formed, it can undergo further transformations targeting the existing functional groups, most notably the C-1 carbonyl.

Lawesson's Reagent : Lawesson's reagent is a powerful thionating agent used to convert carbonyl compounds into their corresponding thiocarbonyls. wikipedia.orgorganic-chemistry.org The reaction involves the replacement of the carbonyl oxygen atom at the C-1 position with a sulfur atom, yielding a 1,2-dihydroisoquinoline-1-thione. This transformation is typically achieved by heating the dihydroisoquinolinone with Lawesson's reagent in an anhydrous solvent like toluene (B28343) or xylene. wikipedia.orgchemicalbook.com The mechanism proceeds through a reactive dithiophosphine ylide intermediate that reacts with the carbonyl to form a four-membered thiaoxaphosphetane ring, which then fragments to give the thiocarbonyl and a stable P=O byproduct. organic-chemistry.orgnih.gov This modification significantly alters the electronic properties and reactivity of the heterocyclic core. nih.gov

Hydrazine (B178648) Hydrate (B1144303) : The reaction of lactams, such as the dihydroisoquinolinone core, with hydrazine hydrate can lead to several outcomes. The primary reaction is the condensation with the C-1 carbonyl group to form a hydrazone. However, under certain conditions, this can be followed by more complex transformations. For instance, reactions of related quinolinone systems with hydrazine hydrate have been shown to yield fused pentacyclic heterocycles like pyridazino[4,3-c:5,6-c′]diquinolines through a process involving dimerization, autoxidation, and electrocyclization. mdpi.com In other cases, treatment of hydroxyisoindolinones with hydrazine hydrate leads to ring-opening and re-cyclization to form fused phthalazinone derivatives. nih.gov The specific outcome is highly dependent on the substrate and reaction conditions. nih.govresearchgate.net

Synthesis of Complex Dihydroisoquinolinone Analogues

The dihydroisoquinolinone scaffold is an excellent starting point for the construction of more elaborate molecular architectures, including polycyclic systems and molecules with extended electronic conjugation.

The dihydroisoquinolinone ring can be annulated with other heterocyclic rings to create novel, complex polycyclic structures. One-pot, multi-component reactions are particularly efficient for this purpose. For example, rhodium(III)-catalyzed C–H bond activation of in situ generated aryl ketone oximes and subsequent cyclization with internal alkynes can rapidly assemble multisubstituted isoquinolines and related fused systems like γ-carbolines, thieno[2,3-c]pyridines, and benzofuro[2,3-c]pyridines. acs.org Similarly, the reaction of quinolinones with hydrazine can lead to fused pyridazino-diquinoline structures. mdpi.com These cascade reactions allow for the efficient construction of molecular complexity from simple, readily available precursors. acs.org

Extending the π-conjugated system of the dihydroisoquinolinone core is of interest for applications in materials science and medicinal chemistry. This can be achieved by introducing unsaturated substituents or by synthesizing analogues where the core is part of a larger, planar aromatic system. Nucleophilic cyclizations between an amide and an alkyne have been shown to be an effective method for producing isoindolin-1-ones with extended conjugation. nih.gov A similar strategy can be envisioned for the dihydroisoquinolinone system. Another well-established method for creating extended conjugation is the Claisen-Schmidt condensation to form chalcones. nih.gov By synthesizing an aldehyde derivative of the dihydroisoquinolinone, it could be reacted with various aryl methyl ketones to produce chalcone (B49325) analogues, thereby incorporating a propenone bridge that extends the π-system across the molecule. nih.gov

Chemoselective Reactions and Regioselectivity in Derivatization

Achieving selectivity is a cornerstone of modern organic synthesis, and the derivatization of the dihydroisoquinolinone scaffold is no exception. khanacademy.orgchemrxiv.org Regioselectivity—the control over which position on the ring reacts—is often dictated by the catalyst and directing groups employed. nih.gov

Transition metal-catalyzed C-H functionalization is a prime example of regioselective modification. nih.gov The nitrogen atom of the heterocyclic ring can act as a directing group, favoring functionalization at the C8 position. However, by employing specifically designed directing groups attached to the nitrogen, it is possible to steer the reaction to other positions, such as C3 or C5. nih.gov For instance, Rh(III)-catalyzed C-H activation of benzoylhydrazines (N-amino isoquinolones) with alkynes proceeds via C-H activation ortho to the benzoyl group, leading to annulation and the formation of isoquinolones. rsc.org

Chemoselectivity, the ability to react with one functional group in the presence of others, is also critical. The thionation of a carbonyl group with Lawesson's reagent is a chemoselective process. organic-chemistry.orgchemicalbook.com In a molecule with multiple carbonyl groups (e.g., ketones, amides, esters), Lawesson's reagent will preferentially react with the most electron-rich ones, with a general reactivity order of amides > ketones > esters. chemicalbook.comresearchgate.net This allows for the selective modification of the lactam carbonyl at C-1 in the dihydroisoquinolinone core, even if ester or other carbonyl functionalities are present elsewhere in the molecule.

Advanced Spectroscopic and Structural Characterization Methodologies

Elucidation of Molecular Conformations through X-ray Crystallography

X-ray crystallography is a powerful technique that provides definitive information about the spatial arrangement of atoms within a crystalline solid, offering insights into bond lengths, bond angles, and conformational details. This method would be instrumental in determining the precise solid-state structure of 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one.

Detailed research findings from a single-crystal X-ray diffraction analysis would reveal the planar or non-planar nature of the isoquinolinone core, the orientation of the methoxy (B1213986) and methyl substituents, and any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal system | Data not available in searched sources |

| Space group | Data not available in searched sources |

| Unit cell dimensions | a = ? Å, b = ? Å, c = ? Å, α = ?°, β = ?°, γ = ?° |

| Volume | Data not available in searched sources |

| Z | Data not available in searched sources |

| Density (calculated) | Data not available in searched sources |

| R-factor | Data not available in searched sources |

Note: Specific experimental crystallographic data for this compound were not found in the public scientific literature during the search.

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about the chemical environment of individual atoms within a molecule. For this compound, a suite of advanced NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, would be required for unambiguous structural assignment.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | Data not available |

| C3 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C5 | Data not available | Data not available |

| C6 | - | Data not available |

| C6-CH₃ | Data not available | Data not available |

| C7 | - | Data not available |

| C7-OCH₃ | Data not available | Data not available |

| C8 | Data not available | Data not available |

| C4a | - | Data not available |

| C8a | - | Data not available |

| N2 | Data not available (NH) | - |

Note: Specific experimental NMR data for this compound were not found in the public scientific literature during the search. The table above represents a template for expected data.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the accurate determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (molecular formula: C₁₁H₁₃NO₂), HRMS would provide an exact mass measurement, which can be compared to the calculated theoretical mass to confirm the elemental composition. This technique is also invaluable for identifying fragmentation patterns, which can offer further structural insights.

Interactive Data Table: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Calculated Exact Mass | 191.0946 g/mol |

| Measured Exact Mass | Data not available in searched sources |

| Ionization Mode | ESI+, APCI+, etc. |

Note: Specific experimental high-resolution mass spectrometry data for this compound were not found in the public scientific literature during the search.

Biological Activity and Mechanistic Investigations

Enzyme Inhibition Studies

Enhancer of Zeste Homolog 2 (EZH2) Inhibition and Histone Methylation Modulation

Currently, there is no publicly available scientific literature or data that specifically investigates the inhibitory activity of 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one against the Enhancer of Zeste Homolog 2 (EZH2) enzyme. Consequently, no research findings on its potential to modulate histone methylation have been reported. While the dihydroisoquinolin-1-one scaffold is present in some known EZH2 inhibitors, the specific efficacy of this particular compound has not been documented.

Tubulin Polymerization Inhibition and Colchicine (B1669291) Binding Site Interaction

There are no specific studies or published data available that demonstrate or quantify the effect of this compound on tubulin polymerization. Furthermore, no research has been found that investigates its potential interaction with the colchicine binding site on tubulin.

Investigation of Topoisomerase Modulation

Scientific investigations into the modulatory effects of this compound on topoisomerase enzymes have not been reported in the available literature. There is no data to suggest its role as either an inhibitor or an activator of topoisomerases.

Evaluation of MurE Synthetase Inhibition in Mycobacterial Systems

No research has been published detailing the evaluation of this compound as an inhibitor of MurE synthetase in mycobacterial systems. Its potential as an anti-mycobacterial agent through this mechanism remains uninvestigated.

Analysis of Mycobacterial ATP Synthase Inhibition

There is a lack of available data from studies analyzing the inhibitory effect of this compound on mycobacterial ATP synthase. While other quinoline (B57606) and isoquinoline (B145761) derivatives have been explored as inhibitors of this enzyme, the specific activity of this compound has not been characterized.

Acetylcholinesterase and β-Secretase Dual Inhibition

In the reviewed scientific literature, there are no reports on the dual inhibitory activity of this compound against both acetylcholinesterase and β-secretase. Its potential as a therapeutic agent for conditions where these enzymes are targets has not been explored.

Based on a comprehensive review of the available scientific literature, there is no specific information regarding the biological and mechanistic investigations of the compound This compound for the activities outlined in your request.

Searches for peer-reviewed studies and data on this particular compound did not yield results for the following areas:

Cellular Mechanistic Investigations

Modulation of Cellular Processes (e.g., Cell Cycle Arrest, p53 Protein Levels, PARP-1 Fragmentation)

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline and content requirements provided, as the necessary research findings for "this compound" are not present in the public domain.

Pharmacological Chaperone Activity for Protein Stabilization (e.g., Phenylalanine Hydroxylase)

A comprehensive review of scientific literature reveals no available data on the potential pharmacological chaperone activity of this compound. Specifically, there are no published studies investigating its ability to act as a chaperone for the stabilization of proteins such as phenylalanine hydroxylase (PAH). Research into pharmacological chaperones for PAH has identified other isoquinoline derivatives, but the activity of this compound in this capacity has not been reported.

Interactions with ABC Transporters (e.g., P-glycoprotein, MRP-1, BCRP)

There is currently no scientific literature available detailing any investigations into the interactions between this compound and ATP-binding cassette (ABC) transporters. Consequently, there is no information regarding its potential to interact with P-glycoprotein (P-gp), multidrug resistance-associated protein 1 (MRP-1), or breast cancer resistance protein (BCRP). The role of this specific compound as a substrate, inhibitor, or inducer of these transporters remains uninvestigated.

Structure Activity Relationship Sar Studies

Impact of Substituent Identity and Position on Biological Activity

The identity and placement of substituents on the isoquinolin-1-one scaffold significantly modulate the biological effects of these compounds. Both electronic and steric properties of these substituents, as well as the nature of any linking groups and patterns of N-substitution, are key determinants of activity.

The electronic properties of substituents on the aromatic rings of isoquinolin-1-one derivatives can profoundly influence their biological activity. Electron-donating groups, such as methoxy (B1213986) and methyl, and electron-withdrawing groups, like halogens, trifluoromethyl, and nitro, alter the electron density distribution within the molecule, which can affect binding interactions with biological targets.

For instance, in a study of chalcone (B49325) derivatives, which share a similar aromatic ring system, it was found that increasing the number of methoxy substituents progressively enhanced their ability to induce heme oxygenase-1, an enzyme with anti-inflammatory properties. nih.gov Specifically, methoxy groups at the 3, 4, and 5-positions of the aromatic rings were associated with increased activity, while those at the 2, 4, or 6-positions were ineffective. nih.gov This suggests that the position of electron-donating groups is critical.

In a series of 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives, which are structurally related to the isoquinolin-1-one core, different amide and ester linkers were investigated for their impact on multidrug resistance reversal. The study found that the type of linker influenced the interaction with P-glycoprotein, a key transporter involved in drug resistance. nih.govresearchgate.net The chemical stability of these linkers is also a key consideration, as unstable linkers can be cleaved in biological systems, affecting the compound's pharmacokinetic profile. nih.gov

Substitution at the nitrogen atom of the isoquinolin-1-one ring system is a common strategy for modifying the properties of these compounds. Different substituents at the N-position can alter the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, all of which can impact biological activity.

Studies on the N- and O-alkylation of isoquinolin-1-ones have demonstrated that the site of alkylation can be controlled to produce either N- or O-linked derivatives. researchgate.netrsc.org This regioselectivity allows for the synthesis of diverse analogs with potentially different biological profiles. For instance, the introduction of specific N-substituents can be used to develop prodrugs, where the substituent is designed to be cleaved under specific physiological conditions to release the active compound. researchgate.net

Stereochemical Influence on Biological Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. mdpi.com Chiral molecules and their enantiomers often exhibit different potencies and selectivities due to the stereospecific nature of biological receptors and enzymes. mdpi.com

In a study of 3-Br-acivicin isomers, it was found that only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry is crucial for biological function. mdpi.com This stereoselectivity was attributed to the potential involvement of a stereospecific uptake mechanism. mdpi.com Similarly, for isoquinoline (B145761) derivatives, the specific stereochemical configuration can be a key determinant of their interaction with biological targets. acs.org

Pharmacophore Elucidation and Optimization Strategies

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netdovepress.comdergipark.org.trnih.gov This approach is valuable for understanding the SAR of a series of compounds and for designing new, more potent analogs.

A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov By analyzing the structures of active and inactive compounds, a pharmacophore model can be developed that captures the key features required for activity. fiveable.me This model can then be used to virtually screen large compound libraries to identify new potential drug candidates. nih.gov

For isoquinolin-1-one derivatives, pharmacophore modeling can help to elucidate the key structural requirements for their biological activity. For example, a model might reveal the optimal distances and angles between key functional groups, guiding the synthesis of new derivatives with improved potency and selectivity. This approach has been successfully applied to various classes of compounds to aid in the drug discovery process. nih.gov

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one, this technique would be instrumental in identifying potential biological targets. The process involves preparing the three-dimensional structure of the compound and docking it into the binding sites of various proteins. The binding affinity, typically expressed as a docking score in kcal/mol, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, can be analyzed to prioritize potential protein targets for further investigation. For instance, in silico molecular docking has been utilized to evaluate the interaction of various compounds with fungal enzymes like Squalene Synthase and Lanosterol-14α Demethylase. jbcpm.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

To understand the dynamic behavior of this compound in a biological system, molecular dynamics (MD) simulations are employed. These simulations can provide insights into the conformational changes of the ligand and its target protein over time, offering a more realistic representation of the binding event than static docking. MD simulations can validate the stability of the ligand-protein complex predicted by molecular docking and can reveal the key residues involved in maintaining the binding. This method has been successfully used to study the interaction free energies of protein-ligand complexes. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of a molecule. For this compound, these calculations could be used to determine its molecular orbital energies (HOMO and LUMO), electrostatic potential, and partial atomic charges. This information is crucial for understanding the molecule's reactivity, stability, and potential interaction mechanisms with biological targets.

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design are pivotal in the discovery of new therapeutic agents. If a set of molecules with known activity against a particular target is available, ligand-based methods like pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be applied to design new derivatives of this compound with potentially improved activity. Conversely, if the three-dimensional structure of a biological target is known, structure-based drug design can be employed. This involves designing ligands that fit into the target's binding site, a process that has been used to design novel analogs of pharmacological chaperones. nih.govsemanticscholar.org

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Relevant Parameters

The pharmacokinetic properties of a potential drug candidate are critical for its success. Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. Parameters such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential to cross the blood-brain barrier can be estimated. These in silico predictions help in the early identification of potential liabilities and guide the optimization of the molecule's properties. Various computational tools are available to predict these parameters and assess the drug-likeness of a compound.

Protein-Ligand Interaction Profiling

A comprehensive protein-ligand interaction profile for this compound can be generated using a combination of computational techniques. This would involve docking the compound against a panel of proteins to identify potential off-target interactions, which is crucial for assessing the selectivity and potential side effects of a compound. The analysis of these interactions provides a holistic view of the compound's potential biological activities. High-throughput screening of ligands against protein targets is a common approach to identify potential hit compounds. nih.govnih.gov

Challenges and Future Research Directions

Development of Novel and Efficient Synthetic Routes for Complex Dihydroisoquinolinones

While classical methods for synthesizing the isoquinoline (B145761) skeleton, such as the Pictet–Spengler and Bischler–Napieralski reactions, are well-established, there is a growing need for more efficient, environmentally friendly, and versatile synthetic strategies. nih.gov The synthesis of complex, highly functionalized dihydroisoquinolinones presents a significant challenge, often requiring multi-step procedures with limited substrate scope and harsh reaction conditions. bohrium.comhilarispublisher.com

Future research will likely focus on the development of novel catalytic systems. For instance, a cost-effective, cobalt-catalyzed electrochemical annulation method has been developed to create diverse dihydroisoquinolinone derivatives from amides and alkenes in a simple undivided cell. bohrium.comresearchgate.net This approach, which proceeds via C-H/N-H activation and regenerates the catalyst through anodic oxidation, avoids the need for stoichiometric chemical oxidants. bohrium.com Transition metal-catalyzed C-H activation, in general, is a powerful tool for constructing complex molecules. bohrium.com However, challenges remain, such as the reliance on expensive and toxic metals as oxidants and the need for superstoichiometric amounts of additives like silver(I) salts. researchgate.net

Modern synthetic approaches are increasingly focused on transition metal-mediated cascade reactions and organocatalysis to construct the isoquinolinone core. nih.gov For example, rhodium(III)-catalyzed [4+2] cycloaddition using feedstock gases and cobalt(III)-complexes for asymmetric C-H functionalization have shown promise in producing diverse 3,4-dihydroisoquinolones with high yields and excellent enantioselectivities. organic-chemistry.org The development of palladium-catalyzed tandem dehydrogenative [4+2] annulation of terminal olefins with N-sulfonyl amides, using air as the terminal oxidant, represents another step towards more sustainable synthesis. organic-chemistry.org

Table 1: Comparison of Traditional vs. Modern Synthetic Routes for Dihydroisoquinolinones

| Feature | Traditional Methods (e.g., Bischler-Napieralski) | Modern Methods (e.g., C-H Activation) |

| Catalyst | Often requires strong acids or dehydrating agents | Transition metals (Co, Rh, Pd), Organocatalysts |

| Reaction Conditions | Often harsh, high temperatures | Milder, often room temperature |

| Atom Economy | Can be low, produces stoichiometric waste | High, often uses air as oxidant |

| Substrate Scope | Can be limited | Broader, allows for more complex derivatives |

| Environmental Impact | Higher, use of hazardous reagents | Lower, more sustainable |

Exploration of Unexplored Bioisosteric Replacements

Bioisosterism, the replacement of a functional group within a molecule with another group of similar physical or chemical properties, is a cornerstone of drug design. wikipedia.orgopenmedscience.comresearchgate.net This strategy is employed to enhance potency, improve selectivity, alter physicochemical properties, reduce toxicity, and circumvent existing patents. u-tokyo.ac.jpdrughunter.com Bioisosteres are categorized as classical (atoms or groups with similar size and electronic configuration) and non-classical (structurally distinct groups that produce similar biological effects). wikipedia.orgdrughunter.com

For dihydroisoquinolinone scaffolds, the exploration of novel bioisosteric replacements for the methoxy (B1213986) and methyl groups, as well as modifications to the core lactam structure, holds significant potential. For example, replacing a hydrogen atom with a fluorine atom can block metabolic oxidation without significantly altering the molecule's topology. wikipedia.org Non-classical bioisosteres, such as replacing a linear functional group with a cyclic moiety, can lead to significant improvements in a compound's pharmacokinetic profile. wikipedia.org

A large-scale data mining study using the matched molecular pair formalism has identified 96 nonredundant bioisosteric replacements, about half of which were previously unknown. nih.govsci-hub.boxresearchgate.netsemanticscholar.org This highlights the vast, unexplored territory of bioisosterism. Future research should systematically apply these and other novel bioisosteric replacements to the 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one scaffold to explore new chemical space and potentially discover derivatives with superior therapeutic properties. researchgate.net For instance, heterocyclic rings like triazoles or oxadiazoles (B1248032) can be used to replace amide groups, enhancing metabolic stability. drughunter.com

Discovery of New Biological Targets and Mechanisms of Action

While many dihydroisoquinolinone derivatives are known to target specific enzymes or receptors, a significant opportunity lies in identifying novel biological targets and elucidating new mechanisms of action. nih.govtechnologynetworks.comdrugtargetreview.com The diverse biological activities reported for this class of compounds—including antimetastatic, anti-inflammatory, and antibacterial properties—suggest that they may interact with a wide range of cellular machinery. mdpi.com

Network pharmacology is a powerful tool for identifying potential targets. For example, a study on a synthetic bistetrahydroisoquinolinequinone derivative identified 78 potential targets in non-small-cell lung cancer (NSCLC), with subsequent validation confirming ERK1/2 and MEK1 as key molecular targets in mediating apoptosis. mdpi.com Similar approaches could be applied to this compound to predict its potential biological targets.

Furthermore, understanding the precise mechanism of action is crucial. Dihydroisoquinolinones have been shown to act as inhibitors of the p53-MDM2 interaction, a key therapeutic target in oncology. nih.gov Some derivatives exhibit spasmolytic activity by influencing calcium translocation in smooth muscle. mdpi.com Future research should focus on detailed biochemical and cellular assays to unravel the intricate ways in which these compounds exert their effects, which could open up new therapeutic avenues.

Design and Synthesis of Compound Libraries for Biological Screening

High-throughput screening (HTS) is a fundamental approach in modern drug discovery, allowing for the rapid testing of large numbers of compounds to identify "hits" with desired biological activity. drugtargetreview.comeddc.sgox.ac.uk To facilitate this process, the design and synthesis of diverse compound libraries based on the dihydroisoquinolinone scaffold are essential.

The synthesis of a diverse library of 1,2-dihydroisoquinolines was instrumental in identifying potent HIV-1 integrase inhibitors. nih.gov Similarly, computational combinatorial chemistry has been used to design a library of over 168,000 tetrahydroisoquinoline-containing molecules as potential CD44 antagonists. mdpi.com These approaches, combining efficient synthesis with in silico design, enable the exploration of a vast chemical space around the core scaffold.

Future efforts should focus on creating libraries of this compound analogs with systematic variations at different positions of the molecule. These libraries can then be subjected to HTS against a wide range of biological targets, including enzymes, receptors, and whole-cell systems, to identify novel lead compounds for various diseases. drugtargetreview.comnih.govendocrine-abstracts.org

Strategies for Overcoming Resistance Mechanisms at a Molecular Level

Drug resistance is a major obstacle in the treatment of many diseases, including cancer and infectious diseases. hilarispublisher.comnih.govhilarispublisher.com As dihydroisoquinolinone-based therapies are developed, it is inevitable that resistance mechanisms will emerge. hilarispublisher.com Understanding and overcoming these mechanisms at a molecular level is a critical area for future research.

Resistance can arise from several molecular mechanisms, including:

Alteration of the drug's target: Mutations in the target protein can prevent the drug from binding effectively. hilarispublisher.comhilarispublisher.com

Increased drug efflux: Overexpression of efflux pumps, such as P-glycoprotein, can actively transport the drug out of the cell, reducing its intracellular concentration. hilarispublisher.comhilarispublisher.com

Drug inactivation: Enzymes within the cell can metabolize and inactivate the drug. hilarispublisher.com

Activation of alternative signaling pathways: Cells can develop ways to bypass the pathway that is being targeted by the drug. hilarispublisher.comhilarispublisher.com

Research into isoquinolinequinone N-oxides has shown that these compounds can induce collateral sensitivity in multidrug-resistant cancer cells that overexpress the ABCB1 transporter. nih.gov This suggests that it may be possible to design dihydroisoquinolinone derivatives that are not only effective against sensitive cells but can also exploit the biology of resistant cells. Strategies to overcome resistance could include the co-administration of efflux pump inhibitors or the design of compounds that are not substrates for these pumps. researchgate.net

Application of Artificial Intelligence and Machine Learning in Dihydroisoquinolinone Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. These computational tools can be applied at various stages of dihydroisoquinolinone research, from target identification to lead optimization.

Virtual Screening and Drug Design: In silico methods are already being used to screen large databases of compounds for potential activity against specific targets. mdpi.comdoaj.org For example, virtual screening was used to identify dihydroisoquinolinone derivatives as inhibitors of the p53-MDM2 interaction. nih.gov AI and ML algorithms can build more accurate predictive models, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) models, to identify promising candidates for synthesis and testing. mdpi.comdoaj.org

ADMET Prediction: AI/ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel dihydroisoquinolinone derivatives, helping to prioritize compounds with favorable drug-like properties. mdpi.com

Synthesis Planning: AI can assist in designing novel and efficient synthetic routes for complex molecules, potentially reducing the time and resources required for chemical synthesis.

A study on 3,4-dihydroisoquinoline (B110456) derivatives as potential leucine (B10760876) aminopeptidase (B13392206) inhibitors successfully used a combination of virtual screening, molecular docking, and 3D-QSAR to identify promising lead compounds. mdpi.com Another study used computational combinatorial chemistry and molecular dynamics simulations to design and evaluate novel tetrahydroisoquinoline-based CD44 antagonists. mdpi.comnih.gov These examples underscore the power of computational approaches to accelerate research in this area.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one, and how can reaction conditions be controlled to enhance yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of substituted benzamide precursors or Friedel-Crafts acylation. Key steps include optimizing solvent polarity (e.g., anhydrous dioxane) and temperature (reflux conditions) to stabilize intermediates. Catalysts like 4-dimethylaminopyridine (DMAP) and bases (e.g., K₂CO₃) enhance acyl chloride coupling efficiency. Purification via silica gel chromatography or recrystallization ensures high purity . Control of methyl and methoxy group positioning requires regioselective protection/deprotection strategies, as seen in analogous isoquinoline syntheses .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolves substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, methyl at δ 2.3–2.5 ppm) and confirms dihydroisoquinoline ring saturation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.

- HPLC-PDA : Assesses purity (>98%) using reverse-phase C18 columns with methanol/water gradients.

- Melting Point Analysis : Cross-referenced with literature to confirm crystallinity .

Q. How do substituent positions (methoxy and methyl groups) influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The methoxy group at C7 acts as an electron-donating group, increasing electron density on the aromatic ring and directing electrophilic substitution to C7. The methyl group at C6 sterically hinders bulky reactants, favoring meta-substitution. Reactivity can be experimentally probed via nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃), followed by NMR analysis to track regioselectivity .

Advanced Research Questions

Q. What experimental strategies can be employed to resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line viability, solvent DMSO concentration). Standardize protocols by:

- Dose-Response Curves : Test across multiple concentrations (1 nM–100 µM) to identify IC₅₀/EC₅₀ values.

- Orthogonal Assays : Combine enzymatic (e.g., acetylcholinesterase inhibition) and cell-based (e.g., cytotoxicity) assays.

- Batch Consistency : Validate compound purity (HPLC) and stability (TGA/DSC) across studies .

Q. How can in silico modeling and molecular docking studies be integrated with empirical data to predict the compound’s interaction with neurotransmitter receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to acetylcholine-binding protein (AChBP) or serotonin receptors. Validate poses with mutagenesis data.

- QSAR Models : Corrogate substituent effects (e.g., methoxy hydrophilicity) with experimental IC₅₀ values.

- MD Simulations : Analyze binding stability (100 ns trajectories) using GROMACS .

Q. What methodological approaches are recommended for establishing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Systematic Derivatization : Synthesize analogs with substitutions at C3, C4, and C8 (e.g., halogens, alkyl groups) .

- Biological Profiling : Test analogs against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends.

- Crystallography : Resolve ligand-receptor co-crystal structures (e.g., PDB ID) to map critical interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.